(5-Bromo-2-chloro-benzyl)-cyclopropyl-carbamic acid tert-butyl ester

Vue d'ensemble

Description

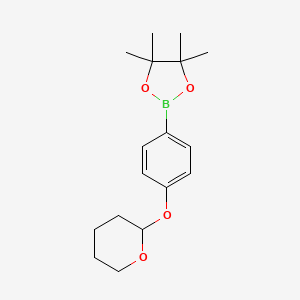

The compound “(5-Bromo-2-chloro-benzyl)-cyclopropyl-carbamic acid tert-butyl ester” is likely an organic molecule that contains a benzyl group (a benzene ring attached to a CH2 group) which is substituted with bromine and chlorine atoms. It also contains a cyclopropyl group (a three-membered carbon ring), and a carbamic acid tert-butyl ester group (a carbonyl group (C=O) attached to an NH and an O-tert-butyl group).

Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, starting from simpler starting materials. The bromine and chlorine could be introduced via halogenation reactions, the cyclopropyl group might be formed via a cyclopropanation reaction, and the carbamic acid tert-butyl ester group could be formed via a reaction with tert-butyl isocyanate. Please note that this is a very general and simplified overview, and the actual synthesis could be quite complex and require specific conditions and catalysts.Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms in space and the bonds between them. The benzyl group would likely contribute to the compound’s aromaticity, the halogens (bromine and chlorine) would be electronegative and could form halogen bonds, the cyclopropyl group could introduce ring strain, and the carbamic acid tert-butyl ester group would contain polar bonds due to the carbonyl group and the nitrogen.Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions. The bromine and chlorine could potentially be replaced via nucleophilic aromatic substitution reactions. The carbamic acid tert-butyl ester group could potentially be hydrolyzed to form a carbamic acid. The cyclopropyl group could potentially undergo ring-opening reactions.Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. For example, its polarity would be influenced by the polar carbonyl and NH groups in the carbamic acid tert-butyl ester group, and its solubility could be affected by the presence of the aromatic benzyl group and the halogens. Its melting and boiling points would depend on the strength of the intermolecular forces between its molecules.Applications De Recherche Scientifique

Synthesis and Polymerization

- The compound is used in the synthesis of new cyclic esters containing protected functional groups for polymerization. These esters are generated through Baeyer−Villiger oxidation and can be converted into different protected hydroxyl and bis(hydroxyl) functional cyclohexanones. This process is significant for creating hydrophilic aliphatic polyesters (Trollsås et al., 2000).

Organic Synthesis

- It is involved in organic synthesis processes like the Diels‐Alder reaction. An example is the synthesis of tert-Butyl 3a-methyl-5-oxo-2,3,3a,4,5,6-hexahydroindole-1-carboxylate, showcasing the versatility of such compounds in complex organic reactions (Padwa et al., 2003).

Building Blocks for Organic Synthesis

- The compound serves as a building block in the advanced synthesis of cyclopropylideneacetates, which are multifunctional components crucial for diverse organic syntheses. These acetates are produced through a series of steps including reductive cyclopropanation and mesylation (Limbach et al., 2004).

Deprotection in Organic Chemistry

- It's used in the deprotection of tert-butyl carbamates, esters, and ethers, a crucial step in organic synthesis. Aqueous phosphoric acid is an effective reagent for this process, offering good selectivity and mild reaction conditions (Li et al., 2006).

Safety And Hazards

As with any chemical, handling this compound would require appropriate safety precautions. These could include wearing personal protective equipment, avoiding inhalation or contact with skin or eyes, and ensuring good ventilation. Specific safety data would depend on factors such as the compound’s toxicity, reactivity, and flammability.

Orientations Futures

The future directions for research on this compound would depend on its intended applications. If it’s a novel compound, initial studies might focus on its synthesis and characterization, followed by investigations of its reactivity and potential uses.

Please note that this is a very general analysis based on the compound’s structure and the functional groups it contains. For a more detailed and accurate analysis, more specific information or experimental data would be needed.

Propriétés

IUPAC Name |

tert-butyl N-[(5-bromo-2-chlorophenyl)methyl]-N-cyclopropylcarbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19BrClNO2/c1-15(2,3)20-14(19)18(12-5-6-12)9-10-8-11(16)4-7-13(10)17/h4,7-8,12H,5-6,9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQXOVWQEOLJQTM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N(CC1=C(C=CC(=C1)Br)Cl)C2CC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19BrClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(5-Bromo-2-chloro-benzyl)-cyclopropyl-carbamic acid tert-butyl ester | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-bromo-2-chloro-N-cyclobutyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B1400444.png)

![1H-Pyrazolo[4,3-b]pyridine-5-carbonitrile](/img/structure/B1400448.png)

![2-Isopropyl-2,6-diazaspiro[3.3]heptane](/img/structure/B1400452.png)

![{2-[3,5-Dimethyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]ethyl}dimethylamine](/img/structure/B1400458.png)

![5-Bromo-3-(2-methoxyethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B1400467.png)